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Introduction
TD-004 is a potent and selective degrader of Anaplastic Lymphoma Kinase (ALK), a crucial

therapeutic target in various cancers, including non-small cell lung cancer and anaplastic large

cell lymphoma.[1][2] Developed as a Proteolysis Targeting Chimera (PROTAC), TD-004 offers

an alternative therapeutic strategy to traditional kinase inhibitors by inducing the complete

degradation of the ALK protein.[1][3] This document provides a comprehensive technical

overview of TD-004, including its mechanism of action, key experimental data, and detailed

methodologies for its evaluation.

Core Compound Details
TD-004 is a heterobifunctional molecule that consists of three key components: a ligand that

binds to the ALK protein (ceritinib), a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin

ligase, and a chemical linker that connects the two.[1][2] This design allows TD-004 to recruit

the VHL E3 ligase to the ALK protein, leading to its ubiquitination and subsequent degradation

by the proteasome.[1]

Mechanism of Action: The PROTAC Pathway
TD-004 operates through the PROTAC mechanism, a novel therapeutic modality that

harnesses the cell's own protein disposal system to eliminate disease-causing proteins. The
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process can be summarized in the following steps:

Ternary Complex Formation: TD-004 simultaneously binds to both the ALK protein and the

VHL E3 ubiquitin ligase, forming a ternary complex.

Ubiquitination: The proximity induced by TD-004 allows the E3 ligase to transfer ubiquitin

molecules to the ALK protein.

Proteasomal Degradation: The polyubiquitinated ALK protein is then recognized and

degraded by the 26S proteasome.

Catalytic Cycle: After inducing degradation, TD-004 is released and can bind to another ALK

protein, initiating a new cycle of degradation.
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Figure 1: Mechanism of action of TD-004.
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Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for TD-004.

Table 1: In Vitro Activity of TD-004

Cell Line ALK Status
IC50 (µM) - Growth
Inhibition

ALK Degradation
(%) at 1 µM

SU-DHL-1
NPM-ALK Fusion

Positive
0.058 >90%

H3122
EML4-ALK Fusion

Positive
0.18 Not specified

Table 2: In Vivo Efficacy of TD-004 in H3122 Xenograft Model

Treatment
Group

Dose
Administration
Route

Dosing
Schedule

Outcome

TD-004 50 mg/kg
Intraperitoneal

(i.p.)
Daily for 14 days

Significant

reduction in

tumor growth

Vehicle Control -
Intraperitoneal

(i.p.)
Daily for 14 days Tumor growth

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Cell Culture
Cell Lines: SU-DHL-1 (anaplastic large cell lymphoma) and H3122 (non-small cell lung

cancer) cells were used.

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and

1% penicillin-streptomycin.
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Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for ALK Degradation
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Figure 2: Western blotting experimental workflow.

Cell Treatment: SU-DHL-1 or H3122 cells were treated with varying concentrations of TD-
004 or vehicle (DMSO) for the indicated times.

Cell Lysis: Cells were harvested and lysed in RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Protein concentration in the lysates was determined using a BCA

protein assay kit.

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE

and transferred to a PVDF membrane. The membrane was blocked and then incubated with

a primary antibody against ALK, followed by a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)

detection reagent.

Cell Viability Assay (MTT)
Cell Seeding: Cells were seeded in 96-well plates.

Compound Treatment: The following day, cells were treated with a serial dilution of TD-004
for 72 hours.

MTT Addition: MTT reagent was added to each well and incubated for 4 hours.

Solubilization: The formazan crystals were dissolved in DMSO.

Absorbance Reading: The absorbance at 570 nm was measured using a microplate reader.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated

using non-linear regression analysis.

In Vivo Xenograft Study
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Animal Model: Female BALB/c nude mice (6-8 weeks old) were used.

Tumor Implantation: H3122 cells were subcutaneously injected into the right flank of each

mouse.

Treatment Initiation: When tumors reached a volume of approximately 100-150 mm³, mice

were randomized into treatment and vehicle control groups.

Drug Administration: TD-004 (50 mg/kg) or vehicle was administered intraperitoneally once

daily for 14 days.[1]

Tumor Measurement: Tumor volume was measured every two days using calipers and

calculated using the formula: (length × width²) / 2.

Data Analysis: Tumor growth curves were plotted, and statistical analysis was performed to

compare the treatment and control groups.

Conclusion
TD-004 represents a promising therapeutic agent that effectively induces the degradation of

oncogenic ALK fusion proteins.[1][2] Its potent in vitro and in vivo activity highlights the

potential of the PROTAC approach for overcoming the limitations of traditional kinase inhibitors.

[1] The detailed methodologies provided in this guide serve as a valuable resource for

researchers in the field of targeted protein degradation and cancer drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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